molecular formula C8H10N2S5 B14389816 Dimethyl thiene-3,4-diylbiscarbamodithioate CAS No. 90069-88-8

Dimethyl thiene-3,4-diylbiscarbamodithioate

Cat. No.: B14389816
CAS No.: 90069-88-8
M. Wt: 294.5 g/mol
InChI Key: FSWVODZKJKGSLX-UHFFFAOYSA-N
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Description

Dimethyl thiene-3,4-diylbiscarbamodithioate is an organosulfur compound known for its unique chemical structure and properties. This compound features a thiene ring substituted with dimethyl groups and carbamodithioate functionalities, making it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl thiene-3,4-diylbiscarbamodithioate typically involves the reaction of thiene derivatives with dimethylamine and carbon disulfide. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium hydroxide, to facilitate the formation of the carbamodithioate groups.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

Dimethyl thiene-3,4-diylbiscarbamodithioate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamodithioate groups to thiol groups.

    Substitution: Nucleophilic substitution reactions can occur at the thiene ring or the carbamodithioate groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alkoxides can be employed under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

Dimethyl thiene-3,4-diylbiscarbamodithioate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the production of polymers, agrochemicals, and as a stabilizer in lubricants.

Mechanism of Action

The mechanism of action of dimethyl thiene-3,4-diylbiscarbamodithioate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl thiosemicarbazide
  • Dimethyl dithiocarbamate
  • Dimethyl thiourea

Uniqueness

Dimethyl thiene-3,4-diylbiscarbamodithioate is unique due to its thiene ring structure combined with carbamodithioate groups This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds

Properties

CAS No.

90069-88-8

Molecular Formula

C8H10N2S5

Molecular Weight

294.5 g/mol

IUPAC Name

methyl N-[4-(methylsulfanylcarbothioylamino)thiophen-3-yl]carbamodithioate

InChI

InChI=1S/C8H10N2S5/c1-13-7(11)9-5-3-15-4-6(5)10-8(12)14-2/h3-4H,1-2H3,(H,9,11)(H,10,12)

InChI Key

FSWVODZKJKGSLX-UHFFFAOYSA-N

Canonical SMILES

CSC(=S)NC1=CSC=C1NC(=S)SC

Origin of Product

United States

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